molecular formula C18H16N2O3S B11485738 methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate

Cat. No.: B11485738
M. Wt: 340.4 g/mol
InChI Key: JGMOZSDYLFJFIL-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate is a complex organic compound featuring a pyran ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Functional Group Introduction:

    Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrrol rings can be oxidized under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups can be substituted via electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrrol rings.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate: Lacks the methyl group on the thiophene ring.

    Methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate: Similar structure but with different substituents on the pyran ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 5-cyano-2-methyl-4-(5-methylthiophen-2-yl)-6-pyrrol-1-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H16N2O3S/c1-11-6-7-14(24-11)16-13(10-19)17(20-8-4-5-9-20)23-12(2)15(16)18(21)22-3/h4-9,16H,1-3H3

InChI Key

JGMOZSDYLFJFIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=C(OC(=C2C(=O)OC)C)N3C=CC=C3)C#N

Origin of Product

United States

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